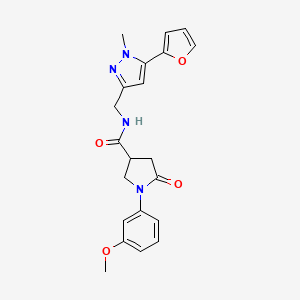

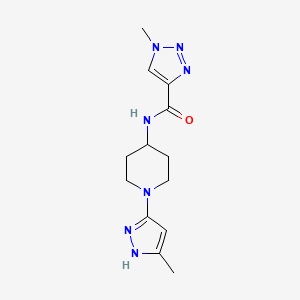

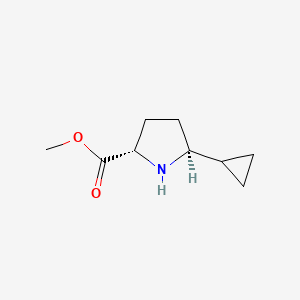

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" is a complex organic molecule that features several interesting structural motifs, including a furan ring, a pyrazole ring, and a pyrrolidine backbone. The presence of these heterocyclic components suggests that the compound could exhibit a range of chemical properties and biological activities. The methoxyphenyl group could potentially influence the molecule's interaction with biological targets, while the oxopyrrolidine moiety might affect its conformational stability and reactivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates involves a decyclization reaction of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides in the presence of methanol . This process includes the intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids, which is facilitated by propionic anhydride. The structures of the synthesized compounds are confirmed using 1H NMR spectroscopy, IR spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of compounds with furan and pyrazole rings has been extensively studied. For example, the transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media lead to furan ring opening and the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . The structural assignments of these compounds are made based on their NMR, IR, and MS data . These findings suggest that the molecular structure of the compound could also be elucidated using similar spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactivity of furan-containing compounds can be quite diverse. In one study, the N-methylation of 5-nitro-1H-indazole followed by a series of reactions, including reduction and condensation with furoyl chloride, led to the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide . Subsequent treatment with P2S5 and oxidation resulted in the formation of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole . This pathway indicates that the furan ring can participate in various transformations, including formylation and acylation, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The analgesic activity of some furan-pyrazole derivatives has been evaluated using the "hot plate" method, indicating potential biological activity . The solubility, stability, and reactivity of such compounds are likely influenced by the presence of the furan and pyrazole rings, as well as the substituents attached to these rings. The physical properties such as melting point, solubility in various solvents, and crystallinity could be inferred from similar compounds and would require empirical determination for the compound .

科学的研究の応用

Antiprotozoal Agents

Research on related compounds has shown significant antiprotozoal activity, highlighting potential applications in developing treatments for protozoal infections. Compounds with similar structures have demonstrated strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum, with some showing promising in vivo activity in animal models. This indicates that derivatives of the compound could be explored for their antiprotozoal properties (Ismail et al., 2004).

Cytotoxicity against Cancer Cells

Another area of interest is the cytotoxic activity against cancer cells. Derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine have been synthesized and showed in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research, where compounds with the mentioned core structure could be investigated for their efficacy against various cancer cell lines (Hassan et al., 2014).

Heterocyclic System Derivatives

The synthesis of new heterocyclic systems from furan-containing compounds has been explored, leading to derivatives with potential biological activity. The transformation of such compounds in acidic media and their potential as building blocks for more complex molecules is of significant interest for pharmaceutical chemistry (Stroganova et al., 2016).

Antimicrobial Activities

Azole derivatives synthesized from furan-2-carbohydrazide have shown antimicrobial activities, indicating that similar compounds could serve as a basis for developing new antimicrobial agents. The diverse range of synthesized compounds exhibiting activity against bacteria suggests a broad spectrum of potential applications in addressing bacterial infections (Başoğlu et al., 2013).

Antioxidative Activity

Heterocyclic compounds, including those with furan rings, have been analyzed for their antioxidative activity. Such studies provide a basis for exploring the antioxidative potential of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, particularly in the context of food chemistry and preservation (Yanagimoto et al., 2002).

特性

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-24-18(19-7-4-8-29-19)10-15(23-24)12-22-21(27)14-9-20(26)25(13-14)16-5-3-6-17(11-16)28-2/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVARNQZDARUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)